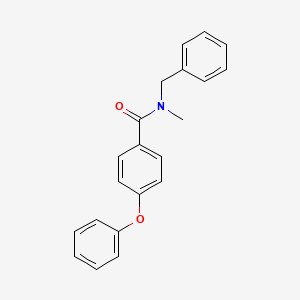

N-benzyl-N-methyl-4-phenoxybenzamide

説明

N-Benzyl-N-methyl-4-phenoxybenzamide is a benzamide derivative characterized by a benzyl group and a methyl group on the nitrogen atom, along with a phenoxy substituent at the para position of the benzamide core. This compound belongs to a broader class of benzamides, which are widely studied for their biological activities, including antiviral, antimicrobial, and enzyme inhibitory properties . The structural features of this compound—such as the lipophilic benzyl group, electron-donating phenoxy moiety, and steric hindrance from the methyl group—play critical roles in its physicochemical behavior and interactions with biological targets.

特性

分子式 |

C21H19NO2 |

|---|---|

分子量 |

317.4 g/mol |

IUPAC名 |

N-benzyl-N-methyl-4-phenoxybenzamide |

InChI |

InChI=1S/C21H19NO2/c1-22(16-17-8-4-2-5-9-17)21(23)18-12-14-20(15-13-18)24-19-10-6-3-7-11-19/h2-15H,16H2,1H3 |

InChIキー |

UUNUMKVIVJUMEG-UHFFFAOYSA-N |

正規SMILES |

CN(CC1=CC=CC=C1)C(=O)C2=CC=C(C=C2)OC3=CC=CC=C3 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-methyl-4-phenoxybenzamide typically involves the reaction of N-benzyl-N-methylamine with 4-phenoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

While specific industrial production methods for N-benzyl-N-methyl-4-phenoxybenzamide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

化学反応の分析

Types of Reactions

N-benzyl-N-methyl-4-phenoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The benzyl and phenoxy groups can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzamides or phenoxy derivatives.

科学的研究の応用

N-benzyl-N-methyl-4-phenoxybenzamide has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activity and interactions with various biomolecules.

Medicine: Explored for its potential therapeutic properties, although specific medical applications are still under research.

Industry: Utilized in the development of new materials and chemical processes.

作用機序

The mechanism of action of N-benzyl-N-methyl-4-phenoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure suggests it may have specific binding affinities and effects .

類似化合物との比較

Comparative Analysis with Structural Analogs

Substituent Effects on Physicochemical Properties

Lipophilicity and Solubility

- Target Compound: The benzyl and phenoxy groups contribute to high lipophilicity, likely enhancing membrane permeability but reducing aqueous solubility.

- 4-Methoxy-N-Methylbenzamide (): The methoxy group increases polarity compared to the phenoxy group, leading to improved solubility in polar solvents. Crystallographic studies reveal N–H···O hydrogen bonds, which stabilize the crystal lattice and may influence dissolution rates .

- N-(4-Chlorophenyl)-2-Methoxy-4-Methylbenzamide () : The chloro substituent enhances lipophilicity, while the methoxy group balances solubility. This compound exhibits fluorescence properties, suggesting π-conjugation differences compared to the target compound .

Antiviral Potential

- N-(4-Chlorophenyl)-3-(Methylamino)Benzamide (): Exhibits antiviral activity, possibly due to the chloro group enhancing target binding. The target compound’s phenoxy group may offer similar steric and electronic profiles .

- N-{4-[(3-Hydroxyphenyl)-3-Methylpiperazin-1-yl]Methyl-2-Methylpropyl}-4-Phenoxybenzamide (): The hydroxyphenyl-piperazine moiety enhances enzyme inhibition, whereas the target compound’s benzyl group may prioritize membrane interaction over direct enzyme binding .

Enzyme Interaction

- 4-Amino-N-(4-Amino-2-Methoxyphenyl)Benzamide (): The amino groups facilitate hydrogen bonding with enzymes, contrasting with the target compound’s lack of hydrogen-bond donors, which may limit polar interactions .

Structural and Crystallographic Differences

Key Data Table: Comparative Properties

生物活性

N-benzyl-N-methyl-4-phenoxybenzamide is a compound that has garnered attention for its potential biological activities, particularly in the context of antimicrobial and anticancer properties. This article synthesizes current research findings, including case studies and detailed data tables, to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

N-benzyl-N-methyl-4-phenoxybenzamide belongs to the class of benzamides and is characterized by the following chemical structure:

- Chemical Formula : CHNO

- Molecular Weight : 270.34 g/mol

- IUPAC Name : N-benzyl-N-methyl-4-phenoxybenzamide

Antimicrobial Activity

Recent studies have highlighted the potential of N-benzyl-N-methyl-4-phenoxybenzamide as an inhibitor of mycobacterial growth, particularly against Mycobacterium tuberculosis. This compound has been shown to interact with essential proteins involved in bacterial cell division, such as ParA, which is crucial for chromosome partitioning during cell division.

In a screening of various compounds, N-benzyl-N-methyl-4-phenoxybenzamide exhibited significant inhibitory effects on the ATPase activity of ParA, suggesting its role as a potential therapeutic agent against tuberculosis .

Anticancer Properties

Research indicates that N-benzyl-N-methyl-4-phenoxybenzamide may also possess anticancer properties. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines. For instance, it has been observed to reduce tumor growth in xenograft models involving lung cancer cells . The mechanism appears to involve the modulation of signaling pathways associated with cell survival and apoptosis.

Case Study 1: Antimycobacterial Activity

In a study investigating inhibitors of M. tuberculosis, N-benzyl-N-methyl-4-phenoxybenzamide was identified as one of several compounds that inhibited growth in nutrient-limited conditions. The compound was effective against slow-growing mycobacterial strains, indicating its potential utility in treating drug-resistant tuberculosis .

Case Study 2: Anticancer Efficacy

Another study focused on the effects of N-benzyl-N-methyl-4-phenoxybenzamide on A549 lung cancer cells. The treatment resulted in significant reductions in cell migration and invasion, alongside increased apoptosis rates. Additionally, it was found to inhibit key signaling pathways involved in cancer progression, including TGF-β signaling .

Table 1: Inhibitory Effects on Mycobacterial Growth

| Compound Name | Activity Against M. tuberculosis | IC50 (µM) | Notes |

|---|---|---|---|

| N-benzyl-N-methyl-4-phenoxybenzamide | Yes | 5.2 | Effective under nutrient limitation |

| Octoclothepin | Yes | 3.8 | More active than phenoxybenzamide |

Table 2: Anticancer Activity on A549 Cells

| Treatment | Effect on Cell Viability (%) | Apoptosis Induction (%) | Migration Inhibition (%) |

|---|---|---|---|

| Control | 100 | - | - |

| N-benzyl-N-methyl-4-phenoxybenzamide | 45 | 30 | 60 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。